molecular formula C20H43NO B3051137 2-(Octadecylamino)ethanol CAS No. 31314-15-5

2-(Octadecylamino)ethanol

Cat. No.: B3051137
CAS No.: 31314-15-5
M. Wt: 313.6 g/mol
InChI Key: YGCMLNDQGHTAPC-UHFFFAOYSA-N
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Description

2-(Octadecylamino)ethanol is an organic compound with the molecular formula C20H43NO. It is a long-chain aliphatic amine with a hydroxyl group attached to the ethyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.

Scientific Research Applications

2-(Octadecylamino)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Octadecylamino)ethanol can be synthesized through the reaction of octadecylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C18H37NH2+C2H4OC20H43NO\text{C18H37NH2} + \text{C2H4O} \rightarrow \text{C20H43NO} C18H37NH2+C2H4O→C20H43NO

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where octadecylamine and ethylene oxide are reacted in the presence of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or crystallization processes to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Octadecylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(Octadecylamino)ethanol is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic hydroxyl and amine groups interact with water, allowing it to reduce surface tension and stabilize emulsions. This amphiphilic nature makes it effective in various applications, including drug delivery and formulation of emulsions.

Comparison with Similar Compounds

Similar Compounds

    Octadecylamine: Lacks the hydroxyl group, making it less effective as a surfactant.

    Stearylamine: Similar structure but with a different alkyl chain length.

    N,N-bis(2-hydroxyethyl)alkylamines: Contains two hydroxyl groups, providing different surfactant properties.

Uniqueness

2-(Octadecylamino)ethanol is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic hydroxyl group, making it an effective surfactant with versatile applications in various fields.

Properties

IUPAC Name

2-(octadecylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h21-22H,2-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMLNDQGHTAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185246
Record name 2-(Octadecylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31314-15-5
Record name 2-(Octadecylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31314-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octadecylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octadecylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octadecylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(OCTADECYLAMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4Y81VYC61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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